molecular formula C12H12BrNO B13192596 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline

3-bromo-N-(furan-2-ylmethyl)-4-methylaniline

Cat. No.: B13192596
M. Wt: 266.13 g/mol
InChI Key: UZMNSHKVNQNEFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom at the third position, a furan-2-ylmethyl group attached to the nitrogen atom, and a methyl group at the fourth position of the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline typically involves the following steps:

    Bromination: The starting material, 4-methylaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the third position.

    Furan-2-ylmethylation: The brominated intermediate is then reacted with furan-2-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4, catalytic hydrogenation

    Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (K2CO3, NaOH)

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives

    Reduction: Dehalogenated products, reduced aniline derivatives

    Substitution: Substituted aniline derivatives with various functional groups

Scientific Research Applications

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is utilized in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-bromo-N-(furan-2-ylmethyl)-4-methylaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan-2-ylmethyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N-(furan-2-ylmethyl)benzamide
  • 3-Bromo-N-(furan-2-ylmethyl)-4-methoxybenzenesulfonamide

Uniqueness

3-Bromo-N-(furan-2-ylmethyl)-4-methylaniline is unique due to the presence of both the furan-2-ylmethyl group and the methyl group on the aniline ring. This combination of substituents can result in distinct chemical and biological properties compared to other similar compounds. For example, the methyl group can influence the compound’s lipophilicity and electronic properties, while the furan-2-ylmethyl group can affect its binding interactions with biological targets.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

3-bromo-N-(furan-2-ylmethyl)-4-methylaniline

InChI

InChI=1S/C12H12BrNO/c1-9-4-5-10(7-12(9)13)14-8-11-3-2-6-15-11/h2-7,14H,8H2,1H3

InChI Key

UZMNSHKVNQNEFE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=CC=CO2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.